molecular formula C22H18N2O3S2 B2684468 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 896337-16-9

4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2684468
CAS No.: 896337-16-9
M. Wt: 422.52
InChI Key: ZMYREXSXCZLDKG-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Properties

  • The compound's derivatives have demonstrated antimalarial activity, with in vitro studies showing IC50 values of <30µM, indicating significant effectiveness against malaria. Additionally, these compounds were evaluated for potential use as COVID-19 drugs through theoretical calculations and molecular docking studies, revealing their binding affinity against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Anticancer Activities

  • Derivatives of this compound have been synthesized and tested for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies found that several derivatives exhibited significant anticancer activities, in some cases surpassing the effectiveness of the reference drug etoposide (Ravinaik et al., 2021).

Cardiac Electrophysiological Effects

  • Studies on N-substituted imidazolylbenzamides, a class similar to the queried compound, have shown their potential as class III antiarrhythmic agents. This implies possible benefits in managing cardiac arrhythmias (Morgan et al., 1990).

Synthesis and Pharmaceutical Applications

  • Research on the synthesis of related compounds has been conducted, focusing on creating intermediates for pharmaceuticals like Tianeptine, an antidepressant. This demonstrates the compound's relevance in the synthesis of clinically important drugs (Xiu-lan, 2009).

Development of Novel Therapeutic Agents

  • There is ongoing research into the development of novel therapeutic agents using derivatives of this compound, targeting a range of diseases including antimicrobial, anti-inflammatory, and cardiovascular disorders (Various Authors).

Mechanism of Action

Target of Action

The primary target of the compound 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .

Mode of Action

This compound interacts with AChE by inhibiting its activity. This inhibition is uncompetitive and selective, meaning that the compound binds to the enzyme at a site other than the active site and does so in a manner that is selective for AChE .

Biochemical Pathways

By inhibiting AChE, this compound prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound also exhibits good copper chelation, which can affect various biochemical pathways involving copper ions .

Pharmacokinetics

The compound’s logp value of 42506 and logD value of 42505 suggest that it is lipophilic and may therefore be well-absorbed and widely distributed in the body .

Result of Action

The inhibition of AChE by this compound results in an increase in acetylcholine levels, which can enhance cholinergic transmission. This can have various effects at the molecular and cellular levels, including neuroprotection and cognition enhancement . The compound also inhibits the aggregation of Aβ 1-42, a peptide involved in the pathogenesis of Alzheimer’s disease, and has disaggregation activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of reactive oxygen species and other factors related to oxidative stress .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-14-3-12-19-20(13-14)28-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(11-7-15)29(2,26)27/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYREXSXCZLDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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